molecular formula C13H8Cl2O2 B3385384 (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone CAS No. 62967-12-8

(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone

Cat. No. B3385384
Key on ui cas rn: 62967-12-8
M. Wt: 267.1 g/mol
InChI Key: OJBNGDHMKPZILA-UHFFFAOYSA-N
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Patent
US04916147

Procedure details

4.3 g of pyridinehydrochloride salt was added to 500 mg of the obtained anisole compound. The mixture was stirred for two hours at 180° C., and poured into ice-water and extracted with ether.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
anisole
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([C:16](=[O:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:12]=[CH:11][C:10]=1[O:24]C>>[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([C:16](=[O:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:12]=[CH:11][C:10]=1[OH:24] |f:0.1|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
anisole
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)C(C1=CC=CC=C1)=O)OC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours at 180° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)C(C1=CC=CC=C1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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